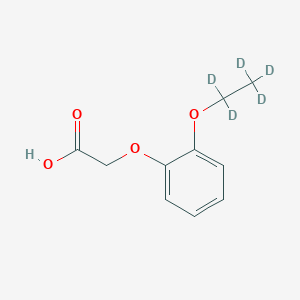
2-(2-Ethoxyphenoxy)acetic acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxyphenoxy)acetic acid-d5 is a deuterium-labeled analog of 2-(2-Ethoxyphenoxy)acetic acid. The incorporation of deuterium, a stable isotope of hydrogen, is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds. This compound is primarily used as a tracer in drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)acetic acid-d5 typically involves the deuteration of 2-(2-Ethoxyphenoxy)acetic acid. The process includes the following steps:
Starting Material: The synthesis begins with 2-(2-Ethoxyphenoxy)acetic acid.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated reagents such as deuterated water (D2O) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated reagents.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.
化学反应分析
Types of Reactions
2-(2-Ethoxyphenoxy)acetic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxyacetic acids.
科学研究应用
2-(2-Ethoxyphenoxy)acetic acid-d5 is widely used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and kinetics.
Biology: In metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: In drug development to understand the pharmacokinetics and metabolic pathways of new drugs.
Industry: Used in the development of stable isotope-labeled compounds for various industrial applications
作用机制
The mechanism of action of 2-(2-Ethoxyphenoxy)acetic acid-d5 involves its use as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in biological and chemical systems. This helps in understanding the molecular targets and pathways involved in the metabolism and pharmacokinetics of the compound .
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenoxy)acetic acid-d5: Another deuterium-labeled analog with a methoxy group instead of an ethoxy group.
2-(4-Methoxyphenoxy)acetic acid-d5: Similar structure but with the methoxy group at the para position.
2-(4-Ethoxyphenoxy)acetic acid-d5: Similar structure but with the ethoxy group at the para position.
Uniqueness
2-(2-Ethoxyphenoxy)acetic acid-d5 is unique due to its specific substitution pattern and the presence of deuterium atoms. This makes it particularly useful in studies requiring precise tracking of the compound’s behavior in various systems. The ethoxy group provides different steric and electronic effects compared to methoxy or other substituents, influencing the compound’s reactivity and interactions .
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
201.23 g/mol |
IUPAC 名称 |
2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)/i1D3,2D2 |
InChI 键 |
MZQTVOLNWAPPBT-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC(=O)O |
规范 SMILES |
CCOC1=CC=CC=C1OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



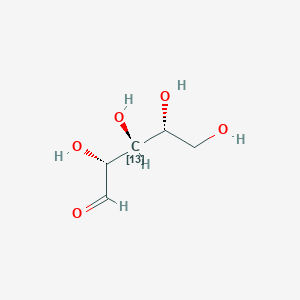
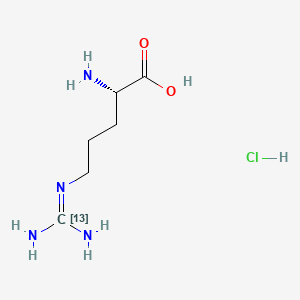
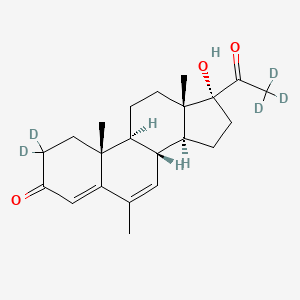
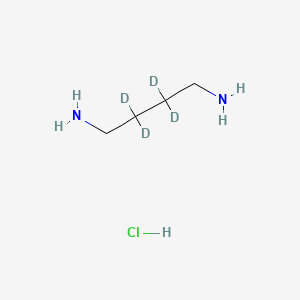

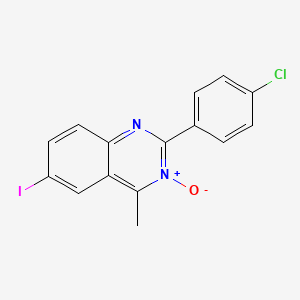
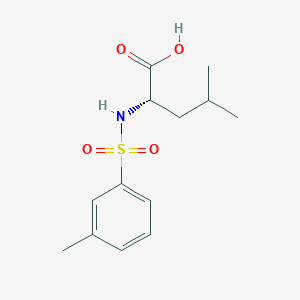

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
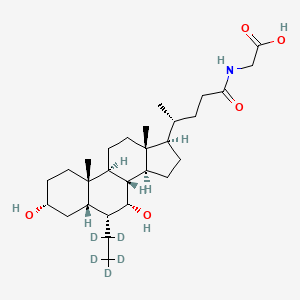
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)


